Cas no 81779-27-3 (4-Hydroxy-1H-indole-3-carbaldehyde)

4-Hydroxy-1H-indole-3-carbaldehyde structure
81779-27-3 structure
Productnaam:4-Hydroxy-1H-indole-3-carbaldehyde
CAS-nummer:81779-27-3
MF:C9H7NO2
MW:161.157382249832
MDL:MFCD05864721
CID:720491
PubChem ID:9815282

4-Hydroxy-1H-indole-3-carbaldehyde Chemische en fysische eigenschappen

Naam en identificatie

    • 4-Hydroxy-1H-indole-3-carbaldehyde
    • 1H-Indole-3-carboxaldehyde,4-hydroxy-
    • 4-HYDROXY-1H-INDAZOLE-3-CARBOXALDEHYDE
    • 4-Hydroxy-1H-indole-3-carboxaldehyde (ACI)
    • 4-Hydroxy-3-indolecarbaldehyde
    • 4-Hydroxy-3-indolecarboxaldehyde
    • AMY14640
    • 1H-Indole-3-carboxaldehyde, 4-hydroxy-
    • 3-Formyl-4-hydroxy-1H-indole
    • 4-Hydroxyindole-3-carboxaldehyde
    • AKOS015856470
    • 81779-27-3
    • 4-hydroxy-1h-indole-3-carbalde-hyde
    • 4-HO-I3CHO
    • 3-formyl-4-hydroxyindole
    • 4-hydroxy-3-formylindole
    • SCHEMBL6311826
    • DTXSID10431124
    • SY109695
    • QLBZIZLLMNWTHG-UHFFFAOYSA-N
    • CHEBI:91162
    • J-515464
    • PD158432
    • FT-0740791
    • CS-0136886
    • PS-3934
    • Q27163098
    • 4-hydroxyindole-3-carbaldehyde
    • MFCD05864721
    • HY-W091541
    • DB-001845
    • MDL: MFCD05864721
    • Inchi: 1S/C9H7NO2/c11-5-6-4-10-7-2-1-3-8(12)9(6)7/h1-5,10,12H
    • InChI-sleutel: QLBZIZLLMNWTHG-UHFFFAOYSA-N
    • LACHT: O=CC1C2C(=CC=CC=2O)NC=1

Berekende eigenschappen

  • Exacte massa: 161.04800
  • Monoisotopische massa: 161.047678466g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 1
  • Complexiteit: 183
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal tautomers: 19
  • XLogP3: 1.2
  • Topologisch pooloppervlak: 53.1Ų
  • Oppervlakte lading: 0

Experimentele eigenschappen

  • Kleur/vorm: No data avaiable
  • Dichtheid: 1.4±0.1 g/cm3
  • Smeltpunt: No data available
  • Kookpunt: 426.3°C at 760 mmHg
  • Vlampunt: 211.6±23.2 °C
  • Brekindex: 1.784
  • PSA: 53.09000
  • LogboekP: 1.68600
  • Dampfdruk: 0.0±1.1 mmHg at 25°C

4-Hydroxy-1H-indole-3-carbaldehyde Beveiligingsinformatie

4-Hydroxy-1H-indole-3-carbaldehyde Douanegegevens

  • HS-CODE:2933990090
  • Douanegegevens:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Hydroxy-1H-indole-3-carbaldehyde Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
MedChemExpress
HY-W091541-5mg
4-Hydroxy-1H-indole-3-carbaldehyde
81779-27-3 ≥97.0%
5mg
¥343 2024-04-17
Fluorochem
076638-10g
4-Hydroxy-1H-indole-3-carbaldehyde
81779-27-3 95%
10g
£625.00 2022-03-01
Ambeed
A783598-1g
4-Hydroxy-1H-indole-3-carbaldehyde
81779-27-3 95%
1g
$94.00 2022-03-28
Ambeed
A783598-5g
4-Hydroxy-1H-indole-3-carbaldehyde
81779-27-3 95%
5g
$347.00 2022-03-28
Chemenu
CM103151-5g
4-Hydroxy-1H-indole-3-carbaldehyde
81779-27-3 95%+
5g
$281 2021-08-06
abcr
AB235159-1 g
4-Hydroxyindole-3-carboxaldehyde, 95%; .
81779-27-3 95%
1g
€184.80 2023-04-27
ChemScence
CS-0136886-1g
4-Hydroxy-1H-indole-3-carbaldehyde
81779-27-3 ≥97.0%
1g
$70.0 2022-04-26
Fluorochem
076638-25g
4-Hydroxy-1H-indole-3-carbaldehyde
81779-27-3 95%
25g
£1373.00 2022-03-01
eNovation Chemicals LLC
D555031-5g
4-Hydroxy-1H-indole-3-carbaldehyde
81779-27-3 97%
5g
$1299 2024-05-24
ChemScence
CS-0136886-10g
4-Hydroxy-1H-indole-3-carbaldehyde
81779-27-3 ≥97.0%
10g
$480.0 2022-04-26

4-Hydroxy-1H-indole-3-carbaldehyde Productiemethode

Synthetic Routes 1

Reactievoorwaarden
Referentie
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Synthetic Routes 2

Reactievoorwaarden
Referentie
Indole derivatives
, European Patent Organization, , ,

Synthetic Routes 3

Reactievoorwaarden
Referentie
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Synthetic Routes 4

Reactievoorwaarden
Referentie
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Synthetic Routes 5

Reactievoorwaarden
Referentie
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Synthetic Routes 6

Reactievoorwaarden
1.1 Catalysts: Copper sulfate Solvents: Dimethylformamide ,  Water
Referentie
The chemistry of indoles. Part XXXVI. A practical and short access to 4-hydroxy-3-indolecarboxaldehyde and its application for the synthesis of pindolol analog
Somei, Masanori; et al, Heterocycles, 1986, 24(11), 3065-9

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Methanol
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Referentie
The chemistry of indoles. Part 109. Synthetic studies of psilocin analogs having either a formyl group or bromine atom at the 5- or 7-position
Yamada, Fumio; et al, Chemical & Pharmaceutical Bulletin, 2002, 50(1), 92-99

Synthetic Routes 8

Reactievoorwaarden
Referentie
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Synthetic Routes 9

Reactievoorwaarden
Referentie
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Synthetic Routes 10

Reactievoorwaarden
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide
1.2 Solvents: Dimethylformamide
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Sodium hydroxide Solvents: Methanol
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Referentie
The chemistry of indoles. Part 109. Synthetic studies of psilocin analogs having either a formyl group or bromine atom at the 5- or 7-position
Yamada, Fumio; et al, Chemical & Pharmaceutical Bulletin, 2002, 50(1), 92-99

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Referentie
The chemistry of indoles. Part 109. Synthetic studies of psilocin analogs having either a formyl group or bromine atom at the 5- or 7-position
Yamada, Fumio; et al, Chemical & Pharmaceutical Bulletin, 2002, 50(1), 92-99

Synthetic Routes 12

Reactievoorwaarden
Referentie
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Synthetic Routes 13

Reactievoorwaarden
Referentie
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Synthetic Routes 14

Reactievoorwaarden
1.1 Catalysts: Copper sulfate Solvents: Dimethylformamide ,  Water
Referentie
The chemistry of indoles. Part XXXVI. A practical and short access to 4-hydroxy-3-indolecarboxaldehyde and its application for the synthesis of pindolol analog
Somei, Masanori; et al, Heterocycles, 1986, 24(11), 3065-9

Synthetic Routes 15

Reactievoorwaarden
Referentie
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Synthetic Routes 16

Reactievoorwaarden
Referentie
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Synthetic Routes 17

Reactievoorwaarden
Referentie
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Synthetic Routes 18

Reactievoorwaarden
Referentie
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Synthetic Routes 19

Reactievoorwaarden
Referentie
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Synthetic Routes 20

Reactievoorwaarden
Referentie
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

4-Hydroxy-1H-indole-3-carbaldehyde Raw materials

4-Hydroxy-1H-indole-3-carbaldehyde Preparation Products

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:81779-27-3)4-Hydroxy-1H-indole-3-carbaldehyde
A864499
Zuiverheid:99%
Hoeveelheid:5g
Prijs ($):312.0